An In-depth Technical Guide to 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the molecular properties, a proposed synthetic route, and analytical characterization of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone. This document is intended for researchers and professionals in the fields of organic synthesis, materials science, and drug development, offering insights into the chemistry of this complex halogenated fluorene derivative. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to project its characteristics and to propose a robust synthetic and analytical framework.
Introduction and Molecular Identity
Fluorene and its derivatives are a significant class of compounds, primarily due to their rigid, planar structure and unique photophysical properties, which make them valuable building blocks in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and fluorescent probes.[1][2] The introduction of bromine and fluorine atoms, along with a reactive bromoacetyl group, into the fluorene scaffold is anticipated to significantly modulate its electronic properties, reactivity, and potential biological activity.[1]
2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is a specialized derivative featuring a dibrominated and difluorinated fluorene core. The α-haloketone moiety, in particular, is a versatile functional group for further chemical transformations, serving as a key intermediate in the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.[3]
The structural representation of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is depicted below:
Caption: Chemical structure of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone.
Physicochemical and Calculated Properties
A summary of the calculated properties for the target compound and the experimentally determined properties of related molecules is presented in the table below. The molecular formula for 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is C15H8Br2F2O, and its calculated molecular weight is approximately 418.03 g/mol .
| Property | 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone (Calculated/Predicted) | 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone[4] | 1-(7-Bromo-9H-fluoren-2-yl)ethanone[1][5] | 2-Bromo-9-fluorenone[6] |
| CAS Number | Not available | 1378387-81-5 | 34172-50-4 | 3096-56-8 |
| Molecular Formula | C15H8Br2F2O | C15H8BrClF2O | C15H11BrO | C13H7BrO |
| Molecular Weight | 418.03 g/mol | 357.57 g/mol | 287.15 g/mol | 259.10 g/mol |
| Physical Form | Solid (Predicted) | Solid | Solid | Yellow Solid |
| Melting Point | Not available | Not available | Not available | 147-148 °C[7] |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in chlorinated solvents and other common organic solvents. | Not available | Not available | Not available |
Proposed Synthesis Protocol
The synthesis of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone can be envisioned as a multi-step process, commencing with a suitable fluorene precursor. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone.
Step 1: Synthesis of 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone (Intermediate)
The initial phase of the synthesis focuses on constructing the core structure of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone. This can be achieved through a Friedel-Crafts acylation of a 7-bromo-9,9-difluoro-9H-fluorene precursor, which itself can be synthesized from 7-bromo-9-fluorenone.
Experimental Protocol:
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Fluorination of 7-Bromo-9-fluorenone: To a solution of 7-bromo-9-fluorenone in a suitable anhydrous solvent such as dichloromethane, a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor is added cautiously at a reduced temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
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Friedel-Crafts Acylation: The resulting 7-bromo-9,9-difluoro-9H-fluorene is then subjected to a Friedel-Crafts acylation. In a flask equipped with a stirrer and under an inert atmosphere, the fluorene derivative is dissolved in a solvent like dichloromethane or carbon disulfide. A Lewis acid catalyst, such as aluminum chloride (AlCl3), is added, followed by the dropwise addition of acetyl chloride.[1] The reaction is typically stirred at room temperature or with gentle heating.
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Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate. The crude product is then purified using column chromatography on silica gel.
Step 2: Alpha-Bromination to Yield the Final Product
The final step involves the selective bromination of the methyl group of the acetyl moiety. N-Bromosuccinimide (NBS) is a highly effective and selective reagent for the alpha-bromination of ketones, often initiated by a radical initiator like benzoyl peroxide.[3]
Experimental Protocol:
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Reaction Setup: To a solution of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone in a non-polar solvent such as carbon tetrachloride, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added.[3]
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Reaction Execution: The mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by TLC.
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Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.[3] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone.
Proposed Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is recommended.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorene core, as well as a singlet for the -CH2Br protons.
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Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹.[7][8]
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. The presence of two bromine atoms should result in a characteristic isotopic pattern (M, M+2, and M+4 peaks) in the mass spectrum.[8]
Safety and Handling
Based on the hazard classifications of similar compounds, 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone should be handled with care. Related α-haloketones and brominated aromatic compounds are often classified as irritants. For instance, 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone is noted to cause skin and serious eye irritation and may cause damage to organs.[4] Similarly, 2-bromo-9-fluorenone is also listed as a skin and eye irritant.[6]
It is therefore recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed handling and disposal information.
Conclusion
This technical guide has outlined the key molecular characteristics, a plausible and detailed synthetic pathway, and appropriate analytical techniques for 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone. While direct experimental data remains to be published, the proposed methodologies, grounded in the established chemistry of related fluorene derivatives and α-haloketones, provide a solid foundation for researchers to synthesize and characterize this novel compound for potential applications in advanced materials and pharmaceutical research.
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- 5. 1-(7-Bromo-9H-fluoren-2-yl)ethanone | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-9-fluorenone | C13H7BrO | CID 725831 - PubChem [pubchem.ncbi.nlm.nih.gov]
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